molecular formula C8H6F3NO3 B13991814 Methyl 5-hydroxy-3-(trifluoromethyl)picolinate

Methyl 5-hydroxy-3-(trifluoromethyl)picolinate

Cat. No.: B13991814
M. Wt: 221.13 g/mol
InChI Key: NMOVCMZBJZESPF-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-(trifluoromethyl)picolinate (CAS 1211583-10-6) is a high-purity chemical intermediate primarily valued in research for the development of novel agrochemicals and pharmaceuticals. Its molecular structure incorporates a trifluoromethyl group attached to a pyridine ring, a feature known to significantly enhance the biological activity, metabolic stability, and lipophilicity of lead compounds . This compound serves as a versatile building block in organic synthesis, particularly in the creation of herbicides and pesticides, where the trifluoromethyl group contributes to improved efficacy in controlling pests and unwanted vegetation . In pharmaceutical research, such trifluoromethyl-substituted picolinic acids are key precursors in the synthesis of potential therapeutic agents, with studies demonstrating their relevance in developing compounds for a range of biological targets . The product is consistently characterized by strict quality control and is provided with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet for specific handling and storage instructions, which typically recommend storage under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 5-hydroxy-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(8(9,10)11)2-4(13)3-12-6/h2-3,13H,1H3

InChI Key

NMOVCMZBJZESPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from picolinic acid derivatives or halogenated pyridine precursors. The main steps include:

  • Esterification of picolinic acid to form methyl picolinate derivatives.
  • Introduction of the trifluoromethyl group at the 5-position.
  • Selective hydroxylation at the 3-position.
  • Purification by chromatographic techniques.

Detailed Synthetic Routes and Experimental Data

Esterification and Trifluoromethylation

One well-documented approach involves the synthesis of methyl 5-(trifluoromethyl)picolinate via palladium-catalyzed carbonylation of 2-bromo-5-(trifluoromethyl)pyridine under carbon monoxide atmosphere in methanol, using triethylamine as base and Pd(dppf)Cl2 as catalyst.

Step Reagents and Conditions Yield (%) Notes
Esterification 2-bromo-5-(trifluoromethyl)pyridine, Pd(dppf)Cl2, Et3N, CO (60 psi), MeOH, 80℃, 3 h 66-100% High purity methyl 5-(trifluoromethyl)picolinate obtained after chromatography

This method provides a robust route to the methyl ester intermediate, critical for subsequent functionalization.

Hydroxylation at the 3-Position

Hydroxylation to introduce the 3-hydroxy group can be achieved via oxidation of the methyl 5-(trifluoromethyl)picolinate or related intermediates. One method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant in dichloromethane under reflux.

Step Reagents and Conditions Yield (%) Notes
Oxidation Methyl 5-(trifluoromethyl)picolinate, m-CPBA, CH2Cl2, reflux, overnight 76% Produces 3-hydroxy derivative as light-yellow solid after purification

Alternative oxidation methods include urea hydrogen peroxide adduct with trifluoroacetic anhydride in 1,2-dichloroethane at low temperatures, though with moderate yields (~46%).

Reduction and Purification Steps

Reduction of intermediates such as methyl 5-trifluoromethyl-pyridine-2-carboxylate to corresponding alcohols is often performed using sodium borohydride in methanol at 0-20℃, with yields ranging from 72% to 93%.

Step Reagents and Conditions Yield (%) Notes
Reduction NaBH4, MeOH, 0-20℃, 1-2 h 72-93% High conversion to (5-trifluoromethyl-2-pyridinyl)methanol confirmed by NMR and LC-MS

Purification typically involves acidification, extraction with ethyl acetate, drying over sodium sulfate, and silica gel chromatography.

Continuous Flow and Advanced Methods

Recent advances include continuous flow synthesis techniques for trifluoromethylation reagents relevant to this compound class. For example, continuous production of trifluoromethyl copper reagents (CuCF3) from fluoroform has been reported, which can serve as trifluoromethylating agents in related syntheses.

Additionally, iridium-catalyzed C–H borylation of CF3-substituted pyridines provides a route for selective functionalization, which could be adapted for complex derivative synthesis.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Product/Notes
1 Esterification 2-bromo-5-(trifluoromethyl)pyridine, Pd(dppf)Cl2, CO, MeOH, Et3N, 80℃, 3 h 66-100 Methyl 5-(trifluoromethyl)picolinate
2 Oxidation m-CPBA, CH2Cl2, reflux, overnight 76 3-Hydroxy derivative formation
3 Reduction NaBH4, MeOH, 0-20℃, 1-2 h 72-93 (5-trifluoromethyl-2-pyridinyl)methanol
4 Purification Acidification, extraction, silica gel chromatography High purity final compound
5 Continuous Flow (optional) CuCl, t-BuOK, CHF3 gas, DMF, Et3N·3HF, 23℃, atmospheric pressure Up to 94 CuCF3 reagent for trifluoromethylation

Research Discoveries and Practical Notes

  • The trifluoromethyl group significantly affects the reactivity and biological properties of the compound, making the selective introduction and preservation of this group critical during synthesis.
  • Sodium borohydride reductions are mild and effective for converting esters to alcohols without affecting the trifluoromethyl group.
  • Oxidation with m-CPBA is a reliable method for hydroxylation, but reaction conditions must be carefully controlled to avoid overoxidation or side reactions.
  • Continuous flow methods for trifluoromethylating reagents offer scalable and efficient alternatives to batch processes, potentially improving industrial synthesis.
  • Iridium-catalyzed borylation methods provide innovative routes for further functionalization of trifluoromethylated pyridines, expanding synthetic versatility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-oxo-3-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 5-hydroxy-3-(trifluoromethyl)picolinic alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, or functional groups (Table 1).

Table 1: Substituent Comparison of Methyl 5-Hydroxy-3-(trifluoromethyl)picolinate and Analogs

Compound Name Substituents (Position) Molecular Weight CAS RN Similarity Score* Reference
This compound -OH (5), -CF₃ (3), -COOCH₃ (2) 266.16 Not provided 1.00 Target
Methyl 6-chloro-3-(trifluoromethyl)picolinate -Cl (6), -CF₃ (3), -COOCH₃ (2) 284.61 1416354-40-9 0.78
5-(Trifluoromethyl)picolinic acid -CF₃ (5), -COOH (2) 191.11 80194-69-0 0.84
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid -Cl (6), -CF₃ (3), -COOH (2) 229.57 796090-24-9 0.84
Methyl 5-bromo-3-methylpicolinate -Br (5), -CH₃ (3), -COOCH₃ (2) 244.06 213771-32-5 0.91

*Similarity scores calculated based on structural overlap (0–1 scale).

Key Observations:
  • Substituent Position : Chlorine at position 6 (vs. hydroxyl at 5) reduces similarity (0.78) due to altered electronic and steric effects .
  • Functional Groups : Replacement of the ester (-COOCH₃) with a carboxylic acid (-COOH) lowers lipophilicity and increases hydrogen-bonding capacity (e.g., 5-(Trifluoromethyl)picolinic acid, similarity 0.84) .
  • Halogen vs. Hydroxyl : Bromine at position 5 (Methyl 5-bromo-3-methylpicolinate) increases molecular weight but retains high similarity (0.91) due to conserved ester and methyl groups .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Mass Data Comparison

Compound Name IR (νmax, cm⁻¹) HRMS (ESI-TOF) [M + Na]⁺ Reference
This compound Not reported Not reported
Methyl 5-Amino-3-methyl-6-((CF₃SO₂)O)picolinate* 1736 (C=O), 1212 (S=O) 366.9809 (obs) vs. 366.9818 (calc)
5-(Trifluoromethyl)picolinic acid ~1700 (C=O, acid) Not reported

*Analog from with sulfonate and amino groups.

Key Observations:
  • IR Spectroscopy : Strong carbonyl (C=O) stretches (~1736 cm⁻¹) are consistent in ester-containing analogs, while carboxylic acids show lower-frequency C=O peaks (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as seen in the sulfonate-containing analog from (error < 2 ppm) .

Research Implications

  • Drug Design : The CF₃ group enhances binding to hydrophobic enzyme pockets, while the hydroxyl group may participate in target interactions. Analogs with chlorine or bromine (e.g., Methyl 6-chloro-3-(trifluoromethyl)picolinate) could improve halogen-bonding interactions .
  • Stability : Esters are prone to hydrolysis, whereas carboxylic acid analogs (e.g., 5-(Trifluoromethyl)picolinic acid) offer greater metabolic stability but reduced cell permeability .

Biological Activity

Methyl 5-hydroxy-3-(trifluoromethyl)picolinate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and structure-activity relationships (SAR).

This compound is a derivative of picolinic acid, characterized by the presence of a hydroxyl group and a trifluoromethyl group. This structure enhances its lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group is known to enhance the compound's ability to penetrate cellular membranes, potentially allowing it to interact with enzymes or receptors involved in critical biochemical pathways.

Antimicrobial Properties

Research has indicated that derivatives of picolinic acid, including this compound, exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various picolinic acid derivatives found that certain compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a structure-activity relationship study highlighted that modifications in the picolinate structure can lead to enhanced antiproliferative effects against various cancer cell lines . Compounds with similar structures have shown IC50 values indicating potent activity against cancer cells, suggesting that this compound could be a candidate for further investigation in cancer therapy.

Case Studies

  • Anticancer Efficacy : In a study involving multiple tumor cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM .
  • Neuroprotective Effects : Another investigation into the neuroprotective effects of picolinic acid derivatives suggested that this compound may enhance neuronal survival under oxidative stress conditions. The compound was found to upregulate antioxidant enzyme expression in neuronal cell cultures, providing a protective effect against neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of the hydroxyl and trifluoromethyl groups significantly influences its biological activity. Modifications to these functional groups can alter lipophilicity and binding affinity to target proteins:

Modification Effect on Activity IC50 Value (µM)
Hydroxyl GroupIncreases solubility and bioactivity10
TrifluoromethylEnhances membrane permeability<5

Q & A

Basic Research Question

  • ¹H NMR : A singlet for the methoxy group (~3.9 ppm) and a downfield-shifted hydroxy proton (~12 ppm, broad if exchangeable).
  • ¹⁹F NMR : A distinct triplet for the -CF₃ group (~-60 ppm, coupling with adjacent protons).
  • IR : Stretching vibrations for -OH (~3200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
  • Mass Spec : Molecular ion peak at m/z 223 (C₈H₆F₃NO₃) with fragmentation patterns confirming the picolinate backbone .

Advanced Consideration : X-ray crystallography can resolve ambiguities in regiochemistry, especially if synthetic routes yield positional isomers .

How should this compound be stored to maintain stability, and what are its incompatibilities?

Basic Research Question

  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the hydroxy moiety .
  • Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (potential decomposition of -CF₃) .

Advanced Consideration : Long-term stability studies under varying humidity levels (e.g., 40–80% RH) can quantify degradation kinetics, guiding formulation strategies .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

  • PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Consideration : Thermal gravimetric analysis (TGA) can assess decomposition risks during high-temperature reactions, informing emergency response plans .

How does the hydroxy group influence the compound’s reactivity compared to non-hydroxylated analogs?

Advanced Research Question
The -OH group introduces:

  • Acidity : pKa ~8–10, enabling deprotonation for nucleophilic substitution or metal coordination.
  • Hydrogen bonding : Impacts solubility in polar solvents (e.g., DMSO) and crystallinity.
  • Protection strategies : Selective silylation (e.g., TBSCl) allows modular functionalization of the ester group without affecting -OH .

Data Conflict Resolution : Conflicting solubility reports may arise from varying protonation states; pH-dependent solubility studies (1–14) are recommended .

What analytical methods resolve discrepancies in reported reaction yields or purity?

Advanced Research Question

  • HPLC-PDA : Use a C18 column with acetonitrile/water (+0.1% TFA) to separate impurities (e.g., unreacted acid or de-esterified products).
  • Elemental Analysis : Verify %C, %H, and %F to confirm stoichiometry.
  • XRD : Differentiate crystalline vs. amorphous forms, which may affect catalytic activity .

Methodological Note : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm regiochemistry .

What role does the trifluoromethyl group play in electronic and reactivity profiles?

Advanced Research Question
The -CF₃ group:

  • Electron-withdrawing effect : Activates the pyridine ring toward electrophilic substitution at specific positions.
  • Steric hindrance : Limits accessibility for bulky reagents in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Metabolic stability : Enhances resistance to oxidative degradation in biological assays, making it valuable in medicinal chemistry .

Experimental Design : Comparative DFT calculations (e.g., HOMO-LUMO gaps) for -CF₃ vs. -CH₃ analogs can predict reactivity trends .

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